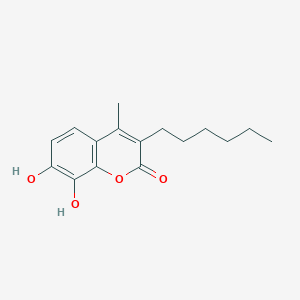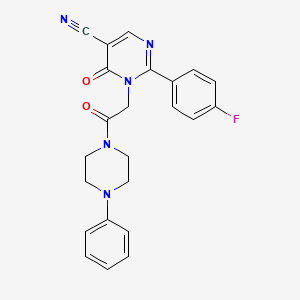
2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Structural Insights of Dihydropyrimidine Derivatives
The structural characterization of dihydropyrimidine derivatives has been a subject of interest due to their potential as dihydrofolate reductase inhibitors. A study focused on three 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, revealing their crystallization in centrosymmetric space groups and an L-shaped conformation. X-ray diffraction analysis, energy frameworks, and molecular docking simulations were employed to assess their structure and inhibitory potential against the human DHFR enzyme .
Synthesis of Novel Schiff Bases
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved through the Gewald synthesis technique. This process involved the treatment of the intermediate with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. The antimicrobial activity of these compounds was evaluated, with some derivatives exhibiting excellent activity .
Anticonvulsant and Neurotoxicity Evaluation
A series of new pyrimidine-5-carbonitrile derivatives were synthesized and tested for their anticonvulsant and neurotoxicity effects. The synthesis involved refluxing an intermediate with various substituted aromatic aldehydes. Some compounds demonstrated high activity in the MES test, indicating their potential to prevent seizure spread at low doses .
Stability Analysis in Aqueous-Organic Solutions
The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions was investigated. The study examined the first-order reaction of solvolysis as a function of pH and temperature, utilizing HPLC methods to follow the decomposition. Thermodynamic parameters of the reactions were calculated to understand the specific acid-base catalysis involved .
Synthesis of Piperazinyl-Pyridine-Carbonitrile
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved through a nucleophilic substitution reaction. This involved the bromination of a malononitrile derivative followed by a reaction with 1-methylpiperazine. The process highlights the versatility of nucleophilic substitution in synthesizing complex organic compounds .
科学的研究の応用
Molecular Docking and Synthesis Studies
Research on similar dihydropyrimidine-5-carbonitrile derivatives has shown their potential in molecular docking and synthesis studies. For example, derivatives were synthesized and their affinity with CDK4 protein was predicted through molecular docking studies, showing significant affinity and good hydrogen bonding interaction (Holam, Santhoshkumar, & Killedar, 2022).
Structural Characterization
Structural characterization of related 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives has been reported, with X-ray diffraction analysis revealing their crystallization in centrosymmetric space groups and adopting an L-shaped conformation. These studies are crucial in understanding the molecular structure and potential applications of these compounds (Al-Wahaibi et al., 2021).
Antiproliferative Activity
Some dihydropyrimidine-based compounds have been synthesized and evaluated for their antiproliferative activity against various cell lines, revealing notable activity in inhibiting the proliferation of certain cancer cells (Awadallah et al., 2013).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new pyrimidine-5-carbonitrile derivatives, exploring their potential in various scientific applications, such as anticonvulsant properties and neurotoxicity evaluation (Shaquiquzzaman et al., 2012).
Antitubercular Agents
A study on a library of dihydropyrimidines revealed their potential as new antitubercular agents, indicating significant in vitro activity against Mycobacterium tuberculosis (Trivedi et al., 2010).
特性
IUPAC Name |
2-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-19-8-6-17(7-9-19)22-26-15-18(14-25)23(31)29(22)16-21(30)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOZBVNWMWXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

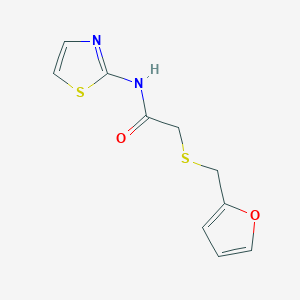
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)
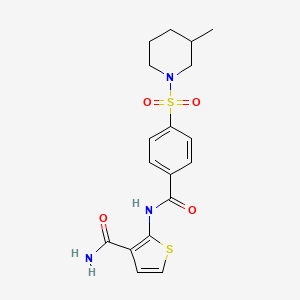
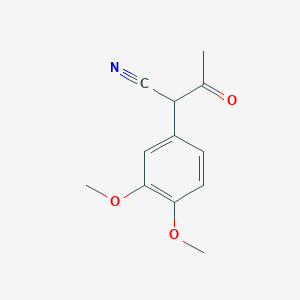
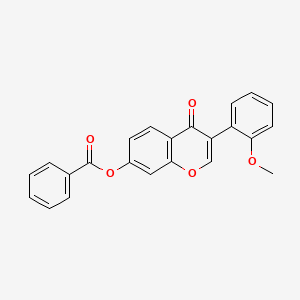
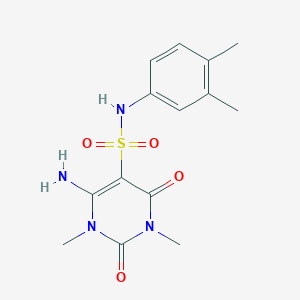
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3003418.png)

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)
